molecular formula C8H10O2S B1329650 Ethyl 2-thienylacetate CAS No. 57382-97-5

Ethyl 2-thienylacetate

Cat. No. B1329650
CAS RN: 57382-97-5
M. Wt: 170.23 g/mol
InChI Key: QSUANHXENVRFDN-UHFFFAOYSA-N
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Description

Ethyl 2-thienylacetate is a chemical compound that is related to various heterocyclic derivatives synthesized for different biological activities and applications. Although the provided papers do not directly discuss Ethyl 2-thienylacetate, they provide insights into similar compounds and their syntheses, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related heterocyclic derivatives often involves multicomponent reactions or condensation reactions. For instance, a multicomponent reaction was used to synthesize Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate under mild conditions . Similarly, Ethyl azidoacetate was reacted with thiophene-2,3-dialdehyde to yield thieno[2,3-c] and -[3,2-c] pyridines and pyridones . These methods could potentially be adapted for the synthesis of Ethyl 2-thienylacetate.

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For example, the molecular structure of a thioamide derivative was determined by X-ray diffraction, and its geometry was optimized using quantum mechanical calculations . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined by X-ray methods, revealing a non-planar molecule stabilized by hydrogen bonds . These techniques could be applied to determine the molecular structure of Ethyl 2-thienylacetate.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to undergo further reactions. For instance, Ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamate reacted with various cyanomethylene compounds to form dihydropyrimidine derivatives . This indicates that Ethyl 2-thienylacetate may also participate in similar reactions, potentially leading to a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using spectroscopic techniques and computational studies. The FT-IR, FT-Raman, and NMR spectra provide insights into the vibrational and electronic properties of the molecules . Computational studies, such as DFT calculations, help in understanding the molecular geometry, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data for validation . These methods would be essential in analyzing the properties of Ethyl 2-thienylacetate.

Relevant Case Studies

Several of the synthesized compounds have been evaluated for biological activities, such as antimicrobial, antiviral, anti-aggregation, and antitumor activities . For example, novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates showed significant inhibition towards α-glucosidase and β-glucosidase enzymes . Another compound exhibited distinct inhibition of the proliferation of some cancer cell lines . These case studies suggest that Ethyl 2-thienylacetate could also be evaluated for similar biological activities.

Scientific Research Applications

Electropolymerization and Conducting Films

Ethyl 2-thienylacetate has been utilized in the synthesis of monomers for electropolymerization. A study demonstrated the successful electropolymerization of a compound derived from Ethyl 2-thienylacetate, resulting in highly cross-linked, insoluble polymer films. These polymeric films exhibit significant hardness and potential applications in protective coatings and electronic devices (Dass et al., 2006).

Organic Synthesis and Stereochemistry

Ethyl 2-thienylacetate is involved in complex organic synthesis processes. One study describes its use in L-proline-catalyzed reactions to synthesize thienothiopyrans, which are highly substituted and feature multiple stereocenters. This demonstrates its utility in creating complex organic molecules with potential pharmaceutical applications (Indumathi et al., 2010).

Synthesis of Thio-1,3,4-oxadiazol-2-yl Derivatives

In another application, Ethyl 2-thienylacetate derivatives have been synthesized for potential industrial applications. This research includes detailed characterization using NMR, IR, and mass spectrometry, indicating its relevance in the field of material science and industrial chemistry (Shafi et al., 2021).

Hydrodehalogenation Studies

Ethyl 2-thienylacetate derivatives have been studied in the context of hydrodehalogenation reactions. Research has explored the selectivity and rate of these reactions when using supported palladium complexes, indicating the compound's potential in catalysis and organic reaction mechanisms (Gurovets et al., 1984).

Kinetic Resolution in Pharmaceutical Synthesis

The compound has been used in kinetic resolution processes for the production of pharmaceutical intermediates, demonstrating its role in asymmetric synthesis and potential in drug development (Kasture et al., 2005).

properties

IUPAC Name

ethyl 2-thiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-2-10-8(9)6-7-4-3-5-11-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUANHXENVRFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205977
Record name Ethyl 2-thienylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-thienylacetate

CAS RN

57382-97-5
Record name 2-Thiopheneacetic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57382-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-thienylacetate
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Record name Ethyl 2-thienylacetate
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Record name Ethyl 2-thienylacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
F Leonard, L Simet - Journal of the American Chemical Society, 1952 - ACS Publications
… Acid alcoholysis of the nitriles, VI, direct esterification of the acetic acids, I, and alkylation of ethyl 2-thienylacetate yielded alkyl a-(2-cycloalken-l-yl)-2-thjenylacetates (II). The cyano…
Number of citations: 2 pubs.acs.org
F Leonard - Journal of the American Chemical Society, 1952 - ACS Publications
A series of basic alkyl esters of the general formula 2-C4H3S (CH2)«(R) CHCOOCH2CH2N (C2H5) 2-HCl has been prepared for evaluation as antispasmodics. The most effective …
Number of citations: 6 pubs.acs.org
PM Jackson, CJ Moody, P Shah - Journal of the Chemical Society …, 1990 - pubs.rsc.org
The thieno[2,3-c]pyran-3-ones (7) and the isomeric [3,2-c]pyranones, eg(26) are stable derivatives of 2,3-dimethylenethiophene (3). When heated with alkynes they undergo Diels–…
Number of citations: 37 pubs.rsc.org
MA Ryashentseva, KM Minachev, EP Belanova… - Bulletin of the Academy …, 1977 - Springer
Method for catalytic preparation of ethyl 2-thienylacetate … Ethyl 2-thienylacetate (I) serves as the starting compound for obtaining the antibiotic cephalothine, which has a prolonged …
Number of citations: 3 link.springer.com
AJ Hill, RA Brooks - The Journal of Organic Chemistry, 1958 - ACS Publications
… (0.065 mole) of ethyl 2-thienylacetate gave 7.5 g. (81%) of the acid; mp 73. Recrystallization from carbon tetrachloride and petroleum ether yielded plates melting at 76. …
Number of citations: 9 pubs.acs.org
T Kumamoto, K Hosoya, S Kanzaki… - Bulletin of the …, 1986 - journal.csj.jp
… A solution of ethyl 2-thienylacetate (7) (1.72g, 10 mmol) in 10 ml of THF was added into a solution of lithium diisopropylamide which was prepared from diisopropylamine (1. llg, ll mmol) …
Number of citations: 15 www.journal.csj.jp
T Kumamoto, K Hosoya, S Kanzaki, K Masuko… - Bull. Chem. Soc …, 1986 - jlc.jst.go.jp
… A solution of ethyl 2-thienylacetate (7) (1.72g, 10 mmol) in 10 ml of THF was added into a solution of lithium diisopropylamide which was prepared from diisopropylamine (1.11 g, 11 …
Number of citations: 0 jlc.jst.go.jp
P Langer, J Wuckelt, M Döring - The Journal of Organic Chemistry, 2000 - ACS Publications
… The best yields were obtained in those reactions where the carbanions of ethyl phenylacetate, ethyl 1-naphthylacetate, and ethyl 2-thienylacetate were employed. The yields dropped …
Number of citations: 53 pubs.acs.org
S Pal, V Chatare, M Pal - Current Organic Chemistry, 2011 - ingentaconnect.com
… Thus the 5-bromo ethyl-2thienylacetate (87) obtained was acylated in the presence of SnCl4 affording the acetylated derivative 88. Hydrolysis of ester moiety of 88 afforded the …
Number of citations: 202 www.ingentaconnect.com
FF Blicke, F Leonard - Journal of the American Chemical Society, 1946 - ACS Publications
It has been found that basic-alkyl esters of certain substituted aceticacids, in which one of the substituents is a 2-thienyl group, are very potent antispasmodics. 3 Since Wagner-Jauregg, …
Number of citations: 1 pubs.acs.org

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